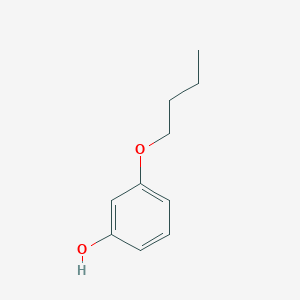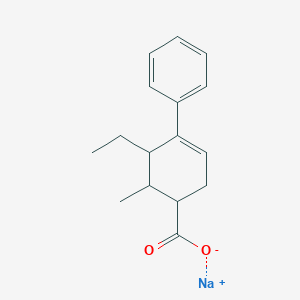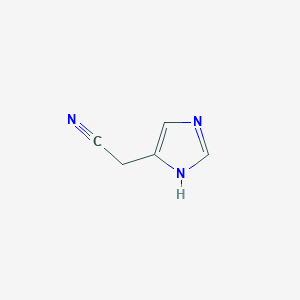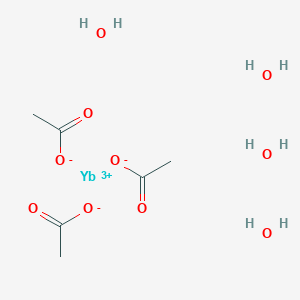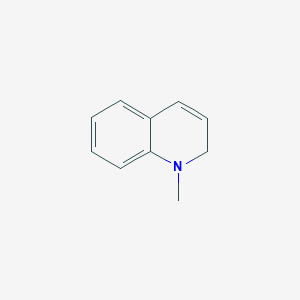![molecular formula C22H18 B099996 5,6,8,9-Tetrahydrodibenz[a,j]anthracene CAS No. 19399-64-5](/img/structure/B99996.png)
5,6,8,9-Tetrahydrodibenz[a,j]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8,9-Tetrahydrodibenz[a,j]anthracene is a complex organic compound characterized by its unique polycyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydrodibenz[a,j]anthracene typically involves multiple steps, including cyclization reactions and the use of specific catalysts to achieve the desired polycyclic structure. The reaction conditions often require precise temperature control and the use of solvents such as benzene .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydrodibenz[a,j]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
5,6,8,9-Tetrahydrodibenz[a,j]anthracene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 5,6,8,9-Tetrahydrodibenz[a,j]anthracene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological macromolecules, influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[10.4.4.44,9.06,22.0^15,19]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecane : Another polycyclic compound with a similar structure but different chemical properties .
- Dibenzo[c,g]phenanthrene, 3,4-dihydro- : A related compound with a different arrangement of rings and substituents .
Uniqueness
5,6,8,9-Tetrahydrodibenz[a,j]anthracene is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
19399-64-5 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2 |
InChI Key |
UTPXWFJGSINFMQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
Canonical SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
Synonyms |
5,6,8,9-Tetrahydrodibenz[a,j]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


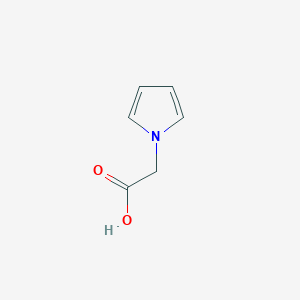
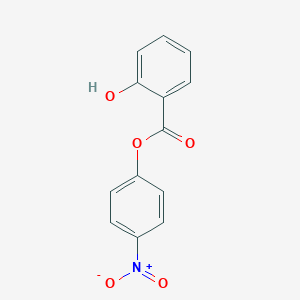
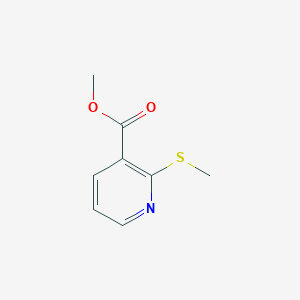
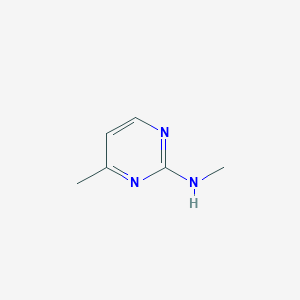
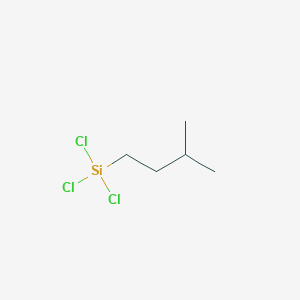
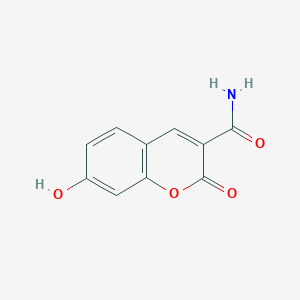
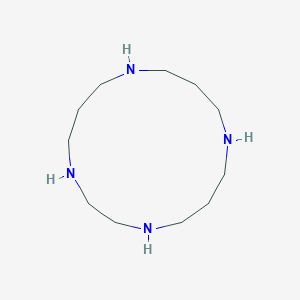
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
